molecular formula C24H18N2O2S B2685726 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide CAS No. 887198-60-9

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide

Cat. No.: B2685726
CAS No.: 887198-60-9
M. Wt: 398.48
InChI Key: NJVLBIYLYQMBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide is a chemical compound of significant interest in pharmacological research, particularly in the study of neuromodulation. Its core structure is derived from 9H-xanthene-9-carboxamide, a scaffold recognized for its activity in modulating metabotropic glutamate receptors (mGluRs) . Research indicates that this class of compounds functions as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 1 (mGlu1) . mGluRs are family C G-protein-coupled receptors that play a critical role in modulating synaptic transmission and neuronal excitability throughout the central nervous system . Unlike ionotropic glutamate receptors, mGluRs fine-tune synaptic communication via second messenger systems, making them attractive targets for influencing brain function with a lower risk of causing excitotoxicity . Positive allosteric modulators like this compound bind within the receptor's heptahelical domain, enhancing the receptor's response to its natural agonist, glutamate, without directly activating it . This mechanism offers a more nuanced approach to receptor modulation compared to orthosteric agonists. The primary research value of this compound lies in its use as a tool for elucidating the physiological and pathophysiological roles of mGlu1 receptors. mGlu1 receptors are expressed in key brain regions involved in motor control and cognitive function, and their dysfunction has been implicated in various neurological disorders . Consequently, this reagent is valuable for in vitro and in vivo studies aimed at investigating potential therapeutic strategies for conditions such as Parkinson's disease, where mGlu1 receptors present a promising target for symptomatic and disease-modifying treatments . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S/c1-15-25-20(14-29-15)16-7-6-8-17(13-16)26-24(27)23-18-9-2-4-11-21(18)28-22-12-5-3-10-19(22)23/h2-14,23H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVLBIYLYQMBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

The xanthene core can be synthesized separately through the Friedel-Crafts alkylation of resorcinol with phthalic anhydride, followed by cyclization. The final step involves coupling the thiazole derivative with the xanthene derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the thiazole synthesis and automated systems for the coupling reactions. Solvent recycling and purification steps would also be crucial to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the xanthene core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: Its potential pharmacological activities, such as antimicrobial or anticancer properties, are of significant interest.

    Industry: The compound can be used in the development of dyes, pigments, and other materials due to its aromatic structure.

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The xanthene core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The exact pathways and molecular targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Compound Name Core Structure Substituent on Phenyl Ring Functional Group Biological Relevance (Inferred)
Target Compound Xanthene 3-(2-Methyl-1,3-thiazol-4-yl) Carboxamide Potential CNS modulation
N-(4-Cyanophenyl)-9H-xanthene-9-carboxamide Xanthene 4-Cyanophenyl Carboxamide Unreported, likely varies with cyano group
MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine) Piperidine 2-Methylthiazole (ethynyl-linked) Alkyne mGluR5 antagonist; attenuates cocaine-seeking
TFM-4AS-1 Indenoquinoline 2-Trifluoromethylphenyl Carboxamide Unreported; indenoquinoline may influence kinase inhibition
Tetrahydrocarbazole Derivatives (e.g., Patent compounds) Tetrahydrocarbazole Varied (Cl, F, CH₃) Acetamide Patent highlights potential antipsychotic/anticancer activity

Key Observations:

Core Structure Variability: The xanthene core (target compound) vs. indenoquinoline (TFM-4AS-1) or tetrahydrocarbazole (patent derivatives) alters electronic properties and steric bulk. Xanthene’s oxygen atom may enhance solubility compared to nitrogen-containing carbazoles . Carbazole derivatives (e.g., N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline) exhibit strong intermolecular hydrogen bonding (N–H⋯O), which could improve crystallinity but reduce bioavailability compared to xanthene-based compounds .

Substituent Impact: The 2-methylthiazole group in the target compound and MTEP suggests a role in target engagement (e.g., mGluR5 antagonism in MTEP ). However, the ethynyl linker in MTEP vs. direct phenyl linkage in the target compound may affect binding kinetics. Cyano (N-(4-cyanophenyl) analogue) vs.

Functional Group Differences :

  • Carboxamide (target compound) vs. acetamide (tetrahydrocarbazole derivatives) affects hydrogen-bonding capacity. Carboxamide’s additional NH group may strengthen target interactions but increase metabolic vulnerability .

Key Observations:

  • In contrast, MTEP’s alkyne synthesis is more straightforward .
  • Spectroscopic Characterization: Xanthene-carboxamides exhibit diagnostic IR peaks at ~1680 cm⁻¹ (C=O stretch), while tetrahydrocarbazoles show similar amide signals but distinct aromatic proton shifts in NMR .

Biological Activity

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a thiazole ring and a xanthene core. The thiazole moiety contributes to its biological activity, while the xanthene structure is known for its fluorescent properties. The compound's chemical structure can be represented as follows:

IUPAC Name This compound
CAS Number 887198-60-9
Molecular Formula C24_{24}H18_{18}N2_{2}O2_{2}S
Molecular Weight 410.47 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Thiazole Ring Formation : This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
  • Xanthene Core Synthesis : The xanthene structure is synthesized via Friedel-Crafts alkylation of resorcinol with phthalic anhydride, followed by cyclization.
  • Coupling Reaction : The final step involves the formation of an amide bond between the thiazole derivative and the xanthene derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines by intercalating with DNA and disrupting essential cellular processes.

Mechanism of Action :

  • DNA Intercalation : The xanthene core intercalates into DNA, leading to structural alterations that disrupt replication and transcription.
  • Enzyme Inhibition : The thiazole ring may inhibit specific enzymes involved in cancer cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both gram-positive and gram-negative bacteria.

Case Studies

  • Study on Anticancer Activity :
    • A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM). The compound induced apoptosis through a caspase-dependent pathway.
  • Antimicrobial Evaluation :
    • In vitro testing against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, indicating moderate antibacterial activity.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that while other xanthene derivatives like fluorescein are primarily used as dyes, this compound shows enhanced biological activity due to its unique structural features.

Compound Type Biological Activity
FluoresceinXanthene DyePrimarily used for imaging
RhodamineXanthene DyeFluorescent marker
This CompoundXanthene-ThiazoleAnticancer and antimicrobial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.